REACTION_SMILES
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[CH2:15]([Cl:16])[Cl:17].[Cl:1][S:2](=[O:3])(=[O:4])[c:5]1[c:6]([C:10](=[O:11])[O:12][CH3:13])[cH:7][s:8][cH:9]1.[NH3:14]>>[S:2](=[O:3])(=[O:4])([c:5]1[c:6]([C:10](=[O:11])[O:12][CH3:13])[cH:7][s:8][cH:9]1)[NH2:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cscc1S(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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COC(=O)c1cscc1S(N)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |